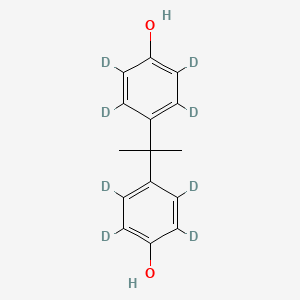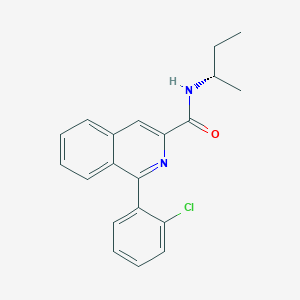
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as L-Methionine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS) which is a crucial enzyme in the metabolism of glutamine. The inhibition of GS by MSO has been studied extensively in scientific research, and it has been found to have numerous applications in various fields.
作用机制
Target of Action
The primary targets of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as Quaternary Ammonium Salts (QASs), are negatively charged microorganisms . These include a wide range of bacteria and fungi . The compound interacts with these targets due to its net positive charge .
Mode of Action
The interaction between QASs and their targets is primarily electrostatic . The net positive charge of the QASs allows them to bind to the negatively charged surfaces of microorganisms . This binding disrupts the integrity of the microbial cell membrane, leading to cell death .
Biochemical Pathways
It is known that qass can inhibit protein synthesis and metabolic pathways within the microbial cells . This disruption of normal cellular processes contributes to the antimicrobial action of the compound .
Pharmacokinetics
It is known that qass are generally poorly absorbed in the body, which limits their systemic toxicity . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to fully understand their impact on bioavailability.
Result of Action
The primary result of the action of this compound is the death of targeted microorganisms . By disrupting the integrity of the microbial cell membrane, the compound causes the cells to lyse, or break apart . This leads to a reduction in the number of viable microbial cells, thereby exerting an antimicrobial effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can reduce the efficacy of QASs . Additionally, the pH of the environment can affect the compound’s stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of the compound.
安全和危害
未来方向
The current conventional chemical synthesis of SMIA shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. One such route involves the use of a biocatalyst to replace the traditional chemical synthesis . This route provides a promising alternative for the low-cost and green production of SMIA on an industrial scale .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then reacted with chloroacetic acid to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid. The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Chloroacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form furfural oxime.", "Step 2: Furfural oxime is then reacted with chloroacetic acid in the presence of sodium hydroxide to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid.", "Step 3: The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt of (αE)-α-(Methoxyimino)-2-Furanacetic Acid." ] } | |
CAS 编号 |
97148-40-8 |
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+; |
InChI 键 |
ZWNSXPIVYODLLM-WVLIHFOGSA-N |
手性 SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)O.N |
规范 SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
同义词 |
αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt; (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)
![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
